Cas no 2098079-42-4 (2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile)

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile 化学的及び物理的性質
名前と識別子
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- starbld0024270
- 2098079-42-4
- 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile
- F2198-5426
- AKOS026724217
- 2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)acetonitrile
-
- インチ: 1S/C11H11N3S/c1-2-14-7-9(3-5-12)11(13-14)10-4-6-15-8-10/h4,6-8H,2-3H2,1H3
- InChIKey: LLIKSOTTWITDKY-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C1C(CC#N)=CN(CC)N=1
計算された属性
- せいみつぶんしりょう: 217.06736854g/mol
- どういたいしつりょう: 217.06736854g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 69.8Ų
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-5426-0.5g |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile |
2098079-42-4 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
Life Chemicals | F2198-5426-10g |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile |
2098079-42-4 | 95%+ | 10g |
$2512.0 | 2023-09-06 | |
TRC | E164226-1g |
2-(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile |
2098079-42-4 | 1g |
$ 865.00 | 2022-06-05 | ||
Life Chemicals | F2198-5426-1g |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile |
2098079-42-4 | 95%+ | 1g |
$598.0 | 2023-09-06 | |
TRC | E164226-100mg |
2-(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile |
2098079-42-4 | 100mg |
$ 135.00 | 2022-06-05 | ||
Life Chemicals | F2198-5426-5g |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile |
2098079-42-4 | 95%+ | 5g |
$1794.0 | 2023-09-06 | |
Life Chemicals | F2198-5426-0.25g |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile |
2098079-42-4 | 95%+ | 0.25g |
$539.0 | 2023-09-06 | |
Life Chemicals | F2198-5426-2.5g |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile |
2098079-42-4 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 | |
TRC | E164226-500mg |
2-(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile |
2098079-42-4 | 500mg |
$ 550.00 | 2022-06-05 |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile 関連文献
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrileに関する追加情報
Introduction to 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile (CAS No. 2098079-42-4)
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile, identified by its Chemical Abstracts Service (CAS) number 2098079-42-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of heterocyclic derivatives, featuring a pyrazole core conjugated with a thiophene ring, and an acetonitrile substituent at the terminal position. The structural arrangement of this molecule imparts unique chemical and biological properties, making it a valuable scaffold for drug discovery and development.
The pyrazole moiety in 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile is a well-documented pharmacophore, known for its ability to interact with various biological targets. Pyrazole derivatives have been extensively studied for their potential applications in treating a wide range of diseases, including inflammation, cancer, and infectious disorders. The presence of the ethyl group at the 1-position of the pyrazole ring enhances the compound's lipophilicity, facilitating better membrane permeability and cellular uptake. Additionally, the thiophen-3-yl substituent introduces sulfur into the structure, which can participate in hydrogen bonding and metal coordination interactions, further modulating the compound's biological activity.
The acetonitrile group at the 4-position of the pyrazole ring serves as a polar functional handle, improving solubility in both aqueous and organic solvents. This dual solubility profile is advantageous for formulating drug candidates that require compatibility with various biological systems. Furthermore, the acetonitrile moiety can undergo further functionalization through nucleophilic addition reactions, allowing for the synthesis of more complex derivatives with tailored properties.
Recent advancements in medicinal chemistry have highlighted the importance of 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile as a lead compound for developing novel therapeutic agents. Studies have demonstrated its potential in inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The pyrazole-thiophene conjugate exhibits selective binding to these enzymes, minimizing side effects associated with non-selective inhibitors. Additionally, preclinical studies have shown promising results in reducing inflammation and pain without significant toxicity.
In the realm of anticancer research, 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile has been investigated for its ability to disrupt microtubule formation by inhibiting tubulin polymerization. The thiophene ring interacts with tubulin subunits, leading to cell cycle arrest and apoptosis in cancer cells. Preliminary trials have indicated that this compound exhibits higher potency compared to existing microtubule inhibitors, suggesting its potential as a next-generation anticancer drug.
The structural versatility of 2-(1-ethyl-3-(thiophen-3-y l)-1H-pyrazol -4 -yl)acetonitrile also makes it an attractive candidate for developing antiviral agents. The pyrazole-thiophene scaffold can mimic natural substrates or inhibitors of viral enzymes, such as proteases and polymerases. By targeting these essential viral proteins, the compound can interfere with viral replication cycles, offering a novel approach to combat emerging infectious diseases.
From a synthetic chemistry perspective, 2-(1 -ethyl -3 -(thiophen -3 -yl ) -1H -py ra zol -4 - yl )acet onitrile serves as a versatile building block for constructing more complex molecules. Its reactive sites allow for modifications through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or amino groups at strategic positions. These modifications can enhance binding affinity to biological targets or improve pharmacokinetic properties.
The pharmaceutical industry has recognized the significance of 2-(1 -ethyl -3 -(thiophen -3 - yl ) -1H -py ra zol -4 - yl )acet onitrile due to its multifunctional applications. Companies are investing in optimizing synthetic routes to produce this compound on an industrial scale while maintaining high purity standards. Advances in catalytic methods have enabled more efficient synthesis, reducing costs and environmental impact.
In conclusion,2-(1 ethyl 3 (thiophen 3 yl) 1H pyrazol 4 yl)acetonitrile (CAS No 2098079 42 4) is a promising compound with diverse applications in pharmaceutical research and drug development. Its unique structural features make it an effective scaffold for designing molecules with therapeutic potential against various diseases. As research continues to uncover new biological targets and synthetic strategies,this compound will likely play an increasingly important role in shaping future treatments.
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